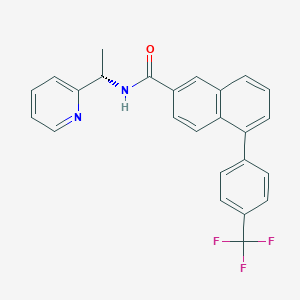

![molecular formula C27H40N4O5 B10823712 [2,4-di(propan-2-yloxy)phenyl] 2-[[[2-[2-(dimethylamino)ethyl-ethylamino]-2-oxoethyl]amino]methyl]pyridine-4-carboxylate](/img/structure/B10823712.png)

[2,4-di(propan-2-yloxy)phenyl] 2-[[[2-[2-(dimethylamino)ethyl-ethylamino]-2-oxoethyl]amino]methyl]pyridine-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Diese Verbindung hat sich gezeigt, die Spiegel von Histon H3 Lysin 4 Trimethylierung (H3K4me3) zu erhöhen und wird hauptsächlich in der Forschung über multiples Myelom verwendet .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von JQKD82 beinhaltet die Herstellung eines Phenolesters-Derivats von KDM5-C49.

Industrielle Produktionsmethoden

Für die industrielle Produktion wird JQKD82 typischerweise in seiner stabilen Salzform synthetisiert, z. B. als JQKD82-Trihydrochlorid oder JQKD82-Dihydrochlorid. Diese Formen werden wegen ihrer verbesserten Wasserlöslichkeit und Stabilität im Vergleich zur freien Form der Verbindung bevorzugt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of JQKD82 involves the preparation of a phenol ester derivative of KDM5-C49.

Industrial Production Methods

For industrial production, JQKD82 is typically synthesized in its stable salt form, such as JQKD82 trihydrochloride or JQKD82 dihydrochloride. These forms are preferred due to their enhanced water solubility and stability compared to the free form of the compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen

JQKD82 durchläuft hauptsächlich Reaktionen, die seine Wechselwirkung mit Histon-Demethylase-Enzymen beinhalten. Es wirkt als Inhibitor und verhindert die Demethylierung von Histon H3 Lysin 4 .

Häufige Reagenzien und Bedingungen

Die Verbindung wird in verschiedenen Konzentrationen verwendet, typischerweise im Bereich von 0,1 bis 10 Mikromolar, abhängig von den spezifischen experimentellen Bedingungen. Es wird häufig in Kombination mit anderen Reagenzien verwendet, die seine inhibitorischen Wirkungen auf KDM5 verstärken .

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das aus der Reaktion von JQKD82 mit KDM5 gebildet wird, ist der erhöhte Spiegel von H3K4me3, der mit der Unterdrückung der MYC-gesteuerten Transkriptionsproduktion in multiplen Myelomzellen verbunden ist .

Wissenschaftliche Forschungsanwendungen

JQKD82 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Als Werkzeugverbindung verwendet, um die Inhibition von KDM5 und seine Auswirkungen auf die Histonmethylierung zu untersuchen

Medizin: Untersucht für seine potenziellen therapeutischen Anwendungen bei der Behandlung von multiplem Myelom und anderen Krebsarten durch die Inhibition von KDM5 und die Erhöhung der H3K4me3-Spiegel

Wirkmechanismus

JQKD82 übt seine Wirkungen aus, indem es selektiv KDM5, ein Histon-Demethylase-Enzym, inhibiert. Diese Inhibition führt zu einem Anstieg der Spiegel von H3K4me3, einer Histonmarkierung, die mit der aktiven Gen-Transkription assoziiert ist. Die Verbindung interagiert mit dem P-TEFb-Komplex und kooperiert mit MYC, um MYC-gezielte Gene in multiplen Myelomzellen zu kontrollieren. Durch die Blockierung der KDM5A-Funktion unterdrückt JQKD82 die MYC-gesteuerte Transkriptionsproduktion, was zur Hemmung des Tumorwachstums führt .

Wissenschaftliche Forschungsanwendungen

JQKD82 has a wide range of scientific research applications, including:

Wirkmechanismus

JQKD82 exerts its effects by selectively inhibiting KDM5, a histone demethylase enzyme. This inhibition leads to an increase in the levels of H3K4me3, a histone mark associated with active gene transcription. The compound interacts with the P-TEFb complex and cooperates with MYC to control MYC-targeted genes in multiple myeloma cells. By blocking KDM5A function, JQKD82 suppresses MYC-driven transcriptional output, leading to the inhibition of tumor growth .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

KDM5-C49: Ein Vorläufer von JQKD82, aber mit schlechter Zellpermeabilität.

KDM5-C70: Ein weiterer KDM5-Inhibitor mit geringerer Wirksamkeit im Vergleich zu JQKD82.

Einzigartigkeit

JQKD82 ist aufgrund seiner verbesserten Zellpermeabilität und Stabilität einzigartig, was es zu einem effektiveren Inhibitor von KDM5 im Vergleich zu seinen Vorgängern macht. Seine Fähigkeit, die H3K4me3-Spiegel zu erhöhen und die MYC-gesteuerte Transkriptionsproduktion zu unterdrücken, macht es zu einem wertvollen Werkzeug in der Krebsforschung und für potenzielle therapeutische Anwendungen .

Eigenschaften

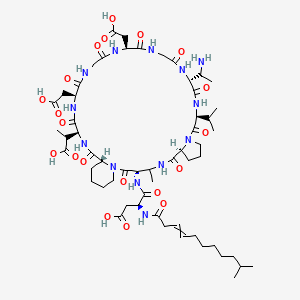

Molekularformel |

C27H40N4O5 |

|---|---|

Molekulargewicht |

500.6 g/mol |

IUPAC-Name |

[2,4-di(propan-2-yloxy)phenyl] 2-[[[2-[2-(dimethylamino)ethyl-ethylamino]-2-oxoethyl]amino]methyl]pyridine-4-carboxylate |

InChI |

InChI=1S/C27H40N4O5/c1-8-31(14-13-30(6)7)26(32)18-28-17-22-15-21(11-12-29-22)27(33)36-24-10-9-23(34-19(2)3)16-25(24)35-20(4)5/h9-12,15-16,19-20,28H,8,13-14,17-18H2,1-7H3 |

InChI-Schlüssel |

APYABXFXNNTCQD-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(CCN(C)C)C(=O)CNCC1=NC=CC(=C1)C(=O)OC2=C(C=C(C=C2)OC(C)C)OC(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B10823657.png)

![[3-[2-[2-(2-Aminoethoxy)ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B10823664.png)

![1-[2-[4-[4-amino-5-(3-methoxyphenyl)pyrrolo[2,3-d]pyrimidin-7-yl]phenyl]ethyl]piperidin-4-ol;hydrate](/img/structure/B10823678.png)

![(2S)-2-[[5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]imidazole-4-carbonyl]amino]butanedioic acid;hydrate](/img/structure/B10823679.png)

![(1R,2S,4R,27S,28S,42S,44S)-15-hydroxy-13,13,20,20,34,34,41,41-octamethyl-39-oxido-21,33-dioxa-3,6,15,48,50-pentaza-39-azoniapentadecacyclo[42.5.2.13,10.01,42.02,28.04,12.04,27.06,10.014,26.016,25.017,22.028,40.029,38.032,37.044,48]dopentaconta-14(26),16(25),17(22),18,23,29(38),30,32(37),35,39-decaene-5,49,51,52-tetrone](/img/structure/B10823680.png)

![(3E,5Z,7E,11E,13E,15E)-20-[(1R)-1-[(2S,3R,4R,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4R,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2,4-dihydroxy-3-methoxy-6-(3-methoxypropyl)-5-methyloxan-2-yl]ethyl]-10-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-5,18-dimethoxy-3,7,9,11,13,15-hexamethyl-1-oxacycloicosa-3,5,7,11,13,15-hexaen-2-one](/img/structure/B10823692.png)

![(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(3S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10823697.png)